molecular formula C6H6O4 B14676810 4-Methoxyfuran-2-carboxylic acid CAS No. 32460-47-2

4-Methoxyfuran-2-carboxylic acid

Cat. No.: B14676810
CAS No.: 32460-47-2
M. Wt: 142.11 g/mol
InChI Key: VPXOEJQDBKBIBP-UHFFFAOYSA-N
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Description

4-Methoxyfuran-2-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methoxyfuran using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium . Another method includes the carboxylation of 4-methoxyfuran using carbon dioxide (CO₂) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methoxyfuran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form hydrogen bonds and participate in resonance stabilization, influencing its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its application, such as antimicrobial activity or chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyfuran-2-carboxylic acid is unique due to the presence of the methoxy group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

4-methoxyfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXOEJQDBKBIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522645
Record name 4-Methoxyfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32460-47-2
Record name 4-Methoxyfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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